4-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]-1,2-oxazolidin-3-one
Description
4-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]-1,2-oxazolidin-3-one is a heterocyclic compound featuring an oxazolidinone core fused with a 4-oxocyclohexa-2,5-dienylidene moiety via an imino linkage. This structure confers unique electronic and steric properties, making it a candidate for diverse applications, including medicinal chemistry.
Properties
CAS No. |
105831-95-6 |
|---|---|
Molecular Formula |
C9H8N2O3 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C9H8N2O3/c12-7-3-1-6(2-4-7)10-8-5-14-11-9(8)13/h1-4,8H,5H2,(H,11,13) |
InChI Key |
DVFKBPVEENUAHX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NO1)N=C2C=CC(=O)C=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-((4-Oxocyclohexa-2,5-dien-1-ylidene)amino)isoxazolidin-3-one can be achieved through the halogenation of corresponding quinone imines. The reaction conditions typically involve the use of solvents like chloroform and elution with benzene-hexane mixtures. The purity of the compounds is often checked using thin-layer chromatography (TLC) and visualized under UV light .
Chemical Reactions Analysis
4-((4-Oxocyclohexa-2,5-dien-1-ylidene)amino)isoxazolidin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogens for halogenation and trifluoromethanesulfonic acid for reactions with phenol and benzenediols. The major products formed from these reactions are halogenated derivatives and other substituted compounds .
Scientific Research Applications
This compound has several scientific research applications. It is used in the synthesis of various derivatives that exhibit biological activities such as anticancer, cytotoxic, and immunotoxic properties. It is also employed in the study of electron transfer processes in metabolic activities and the development of pesticides and fungicides .
Mechanism of Action
The mechanism of action of 4-((4-Oxocyclohexa-2,5-dien-1-ylidene)amino)isoxazolidin-3-one involves its role in electron transfer processes. The compound interacts with molecular targets and pathways involved in metabolic activities, such as photosynthesis and respiration. The redox potential and electrophilicity of the compound play a crucial role in determining its biological activity .
Comparison with Similar Compounds
ISO-1 [(S,R)-Methyl [3-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-oxazolidin-5-yl]acetate]
- Structural Features: Shares the oxazolidinone and 4-oxocyclohexadienylidene groups but includes an ester functional group at the 5-position of the oxazolidinone ring.
- Function/Application : Acts as a macrophage migration inhibitory factor (MIF) antagonist.
- Research Findings: Demonstrated efficacy in suppressing ozone-induced lung inflammation in mice, outperforming dexamethasone . Derivatives with quinolin-2-yl (Compound 39) and benzothiazol-2-yl (Compound 40) substituents highlight the role of aromatic groups in modulating bioactivity .
Mofezolac Derivatives
- Example Compound : 2-[4-(4-Methoxyphenyl)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-oxazol-5-yl]acetic acid (CAS 112453-43-7).
- Structural Features: Replaces the oxazolidinone with an oxazole ring and introduces a methoxyphenyl group.
- Function/Application: Mofezolac is a non-steroidal anti-inflammatory drug (NSAID), suggesting its derivatives may share analgesic properties .
- Key Differences: The oxazole ring and acetic acid side chain likely alter pharmacokinetics compared to the oxazolidinone-based parent compound.
Cosmetic Colorants (CI 44045, CI 42051)
- Structural Features: Contain cyclohexa-2,5-dienylidene moieties but with sulfonate and diethylamino substituents (e.g., CI 44045: [4-(diethylamino)phenyl]methylene groups).
- Function/Application : Used as synthetic dyes in cosmetics, emphasizing stability and solubility in aqueous formulations .
- Key Differences : Sulfonate groups enhance water solubility, making these compounds unsuitable for lipid-mediated drug delivery.
3,3′-(Ethane-1,2-diyl)bis(2-thioxo-1,3-oxazolidin-4-one)
- Structural Features : Two 2-thioxooxazolidin-4-one units linked by an ethane bridge.
- Function/Application : Studied for biological and spectral properties, with sulfur substitution altering electronic characteristics compared to oxygen analogs .
- Key Differences : The thioxo group increases molecular polarity and may influence hydrogen-bonding interactions in biological systems.
Comparative Data Table
Key Structural and Functional Insights
- Role of the Oxazolidinone Ring: This moiety is critical for enzymatic interactions, as seen in ISO-1’s MIF antagonism. Replacement with oxazole (mofezolac derivatives) shifts activity toward cyclooxygenase inhibition .
- Substituent Effects: Ester Groups (ISO-1): Improve membrane permeability for CNS penetration. Sulfonate Groups (CI 44045): Enhance aqueous solubility for cosmetic applications.
- Biological vs. Industrial Applications: While ISO-1 and mofezolac derivatives target inflammatory pathways, cosmetic colorants prioritize photostability and non-toxicity .
Biological Activity
Overview
The compound 4-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]-1,2-oxazolidin-3-one is a member of the oxazolidinone family, known for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound consists of a five-membered oxazolidinone ring fused with a cyclohexadienone moiety. This unique structural combination contributes to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₉N₃O₂ |
| Molecular Weight | 233.22 g/mol |
| Solubility | Soluble in DMSO and DMF |
Antimicrobial Properties
Research indicates that oxazolidinones exhibit significant antibacterial activity against a range of Gram-positive bacteria. The compound has shown promising results in various studies:
- In vitro Studies : The compound demonstrated minimum inhibitory concentration (MIC) values comparable to established antibiotics against strains such as Staphylococcus aureus and Enterococcus faecalis. For instance, derivatives of oxazolidinones have been reported with MIC values as low as 0.5 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
- Mechanism of Action : Oxazolidinones typically inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This action disrupts the initiation complex formation in protein translation, effectively halting bacterial growth .
Structure-Activity Relationship (SAR)
The biological activity of oxazolidinones is heavily influenced by their chemical structure. Modifications to the oxazolidinone core can enhance or diminish their antibacterial potency:
| Modification Type | Effect on Activity |
|---|---|
| Substitution on the aromatic ring | Increased potency against Gram-positive bacteria |
| Alterations to the oxazolidinone ring | Changes in metabolic stability and spectrum of activity |
Studies have shown that compounds with hydrophobic tails or specific substitutions on the aromatic ring exhibit improved druggability and antibacterial efficacy .
Case Study 1: Antibacterial Efficacy
A series of oxazolidinone derivatives were synthesized and tested for their antibacterial activity against clinically isolated strains. One notable derivative displayed an MIC value below 0.125 μg/mL against Streptococcus pneumoniae, showcasing the potential for developing new treatments for antibiotic-resistant infections .
Case Study 2: In Vivo Efficacy
In vivo studies involving mouse models demonstrated that certain oxazolidinone derivatives significantly reduced bacterial load in systemic infections caused by S. aureus. Treatment with these compounds resulted in survival rates significantly higher than those observed with traditional therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
